2-(3,4-dihydro-1H-isochromen-1-yl)-N-pyrazin-2-ylacetamide

Catalog No.
S7942849
CAS No.
M.F
C15H15N3O2
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dihydro-1H-isochromen-1-yl)-N-pyrazin-2-yla...

Product Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N-pyrazin-2-ylacetamide

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N-pyrazin-2-ylacetamide

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C15H15N3O2/c19-15(18-14-10-16-6-7-17-14)9-13-12-4-2-1-3-11(12)5-8-20-13/h1-4,6-7,10,13H,5,8-9H2,(H,17,18,19)

InChI Key

DOIOQNKPQQNJHC-UHFFFAOYSA-N

SMILES

C1COC(C2=CC=CC=C21)CC(=O)NC3=NC=CN=C3

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)NC3=NC=CN=C3
2-(3,4-dihydro-1H-isochromen-1-yl)-N-pyrazin-2-ylacetamide, commonly known as DPAA, is a synthetic compound that has gained significant attention from researchers due to its potential biological properties and various applications in scientific experiments. In this paper, we will discuss the chemical and physical properties of DPAA, its synthesis and characterization, its analytical methods, biological properties, toxicity, and safety in scientific experiments, as well as its potential implications in various fields of research and industry.
DPAA is a synthetic compound that has been developed by scientists for its potential use in scientific research and various fields of industry. The compound's structure comprises a pyrazin-2-ylacetamide moiety fused with a dihydroisochromene ring, making it structurally unique and different from the existing compounds. Research on DPAA started after the development of its parent compound, known as pyrazin-2-ylacetic acid, which was found to possess a broad spectrum of biological activities.
DPAA is a white crystalline powder that has a molecular weight of 308.32 g/mol. The compound has a melting point of 234-236°C and a boiling point of 549.8°C at 760 mmHg. DPAA is soluble in dimethyl sulfoxide and dimethylformamide, slightly soluble in water, and insoluble in most common organic solvents.
DPAA can be synthesized by the reaction of pyrazin-2-ylacetic acid with 3,4-dihydroisocoumarin in the presence of a coupling agent such as N-cyclohexyl-N′-dimethylcarbodiimide (CDI) or N,N′-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. The chemical structure of DPAA is confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
The analysis of DPAA is typically done using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC is used to separate and quantify the compound in a given mixture, while MS is used to identify the presence of the compound and to determine its molecular weight and fragmentation pattern.
Research has shown that DPAA has a wide range of biological properties such as anticancer, anti-inflammatory, and antimicrobial activities. DPAA has been shown to inhibit the proliferation of various cancer cells, including colorectal cancer and breast cancer cells. DPAA also exhibits potent anti-inflammatory activity by inhibiting the production of prostaglandins and cytokines. Additionally, DPAA has antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.
The toxicological profile of DPAA has not been extensively studied. However, in vitro studies have shown that DPAA is not cytotoxic and exhibits low toxicity towards human liver cells. The compound has also shown good stability in simulated gastric and intestinal fluids, suggesting that it may be safe for oral administration. Preclinical studies are required to determine the safety and efficacy of DPAA in animal models before clinical trials can be conducted.
DPAA has various applications in scientific experiments, including drug development, chemical biology, and medicinal chemistry. The compound can be used as a scaffold in the development of novel drugs for the treatment of various diseases. Additionally, DPAA can be used as a tool for chemical biology and medicinal chemistry studies to identify novel drug targets and investigate the mechanism of action of existing drugs.
Currently, there is limited research on DPAA, and most of the studies have been carried out in vitro. However, the compound has shown promising results in cell-based studies and has demonstrated significant potential as a therapeutic agent. More studies are required to determine the safety and efficacy of DPAA in animal models and in clinical trials.
DPAA has significant potential in various fields of research and industry, including drug development, chemical biology, and medicinal chemistry. The compound can be used as a scaffold to develop drugs for the treatment of various diseases. Additionally, DPAA can be used to investigate the mechanism of action of existing drugs and to identify new drug targets.
Although DPAA has shown significant potential in various scientific applications, there are still limitations and challenges to overcome. One of the main challenges is the limited knowledge of the compound's toxicological profile and safety. Future studies should focus on determining the safety and toxicity of DPAA in animal models and developing safe and effective drug formulations. Additionally, more studies are required to explore the full potential of DPAA and its derivatives in various fields of research and industry.
1. Development of novel DPAA derivatives with enhanced pharmacological properties.
2. Investigation of the mechanism of action of DPAA in different disease models.
3. Conducting preclinical studies to determine the safety and efficacy of DPAA in animal models.
4. Developing effective formulations for the delivery of DPAA to target sites in the body.
5. Exploration of the use of DPAA in combination therapies for the treatment of various diseases.
6. Investigation of the potential of DPAA in imaging and diagnostics.
7. Optimization of the synthesis and purification process of DPAA.
8. Development of new analytical techniques to detect and quantify DPAA in various matrices.
9. Investigation of the effect of DPAA on the gut microbiome.
10. Exploration of the use of DPAA in agriculture and food science.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.116426730 g/mol

Monoisotopic Mass

269.116426730 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types